molecular formula C12H11N3O2 B1497764 2-Acetamido-6-phenyl-4-pyrimidinone CAS No. 54286-78-1

2-Acetamido-6-phenyl-4-pyrimidinone

Cat. No. B1497764
CAS RN: 54286-78-1
M. Wt: 229.23 g/mol
InChI Key: PYPFWHLLDHWKQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetamido-6-phenyl-4-pyrimidinone is a type of pyrimidinedione . Pyrimidinediones are a class of chemical compounds characterized by a pyrimidine ring substituted with two carbonyl groups .


Molecular Structure Analysis

The molecular structure of 2-Acetamido-6-phenyl-4-pyrimidinone is characterized by a pyrimidine ring substituted with two carbonyl groups .

Safety And Hazards

The safety and hazards associated with 2-Acetamido-6-phenyl-4-pyrimidinone are not explicitly stated in the available literature .

Future Directions

Pyrimidine and its fused derivatives, including 2-Acetamido-6-phenyl-4-pyrimidinone, have shown diverse biological potential and are considered as bioisosteres with purines. Many of these compounds have shown promising anticancer activity. Future research could focus on constructing novel pyrimidines with higher selectivity as anticancer agents .

properties

IUPAC Name

N-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c1-8(16)13-12-14-10(7-11(17)15-12)9-5-3-2-4-6-9/h2-7H,1H3,(H2,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYPFWHLLDHWKQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CC(=O)N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40479993
Record name 2-ACETAMIDO-6-PHENYL-4-PYRIMIDINONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40479993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetamido-6-phenyl-4-pyrimidinone

CAS RN

54286-78-1
Record name N-(1,6-Dihydro-6-oxo-4-phenyl-2-pyrimidinyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54286-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-ACETAMIDO-6-PHENYL-4-PYRIMIDINONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40479993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Acetamido-6-phenyl-4-pyrimidinone
Reactant of Route 2
Reactant of Route 2
2-Acetamido-6-phenyl-4-pyrimidinone
Reactant of Route 3
Reactant of Route 3
2-Acetamido-6-phenyl-4-pyrimidinone
Reactant of Route 4
Reactant of Route 4
2-Acetamido-6-phenyl-4-pyrimidinone
Reactant of Route 5
Reactant of Route 5
2-Acetamido-6-phenyl-4-pyrimidinone
Reactant of Route 6
Reactant of Route 6
2-Acetamido-6-phenyl-4-pyrimidinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.